2-(4-chlorophenyl)-1H-imidazole

Organic synthesis Medicinal chemistry building blocks Imidazole N-functionalization

2-(4-Chlorophenyl)-1H-imidazole (CAS 4205-05-4) is a para-chlorophenyl imidazole scaffold essential for medicinal chemistry. With a LogP of 2.5 and mp 249–252°C, this solid undergoes regioselective N-alkylation and cross-coupling. Distinct from ortho/meta isomers by its predictable electronic character, it is the validated core for CYP24A1 inhibitors (IC50 ~10.6 μM) and precursors to antibacterial benzimidazoles (MIC 1.562 μg/mL). Select this building block for reliable N1-functionalization and access to patent-protected chemical space.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 4205-05-4
Cat. No. B1605223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-1H-imidazole
CAS4205-05-4
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CN2)Cl
InChIInChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)
InChIKeyHJCFDCKEUGZLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-1H-imidazole (CAS 4205-05-4): Core Pharmacophore and Synthetic Intermediate Procurement Guide


2-(4-Chlorophenyl)-1H-imidazole (CAS 4205-05-4) is a para-chlorophenyl substituted imidazole heterocycle (C9H7ClN2, MW 178.62, LogP 2.5) that serves as a privileged scaffold in medicinal chemistry and a versatile synthetic intermediate. The compound features a planar aromatic core with a single hydrogen bond donor (imidazole NH) and a hydrogen bond acceptor (imidazole N3), enabling predictable reactivity at both the C4/C5 positions of the imidazole ring and the chloro substituent of the phenyl ring. It is not an end-product therapeutic but a building block whose value lies in its capacity to undergo further functionalization—N-alkylation, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling—to generate structurally diverse imidazole-containing small molecules. Its melting point (249–252 °C) and solid physical form facilitate straightforward handling and purification in synthetic workflows .

Why 2-(4-Chlorophenyl)-1H-imidazole Cannot Be Simply Replaced by Other 2-Aryl-1H-imidazoles or Isomeric Analogues


The para-chloro substitution pattern in 2-(4-chlorophenyl)-1H-imidazole confers a specific combination of electronic character (electron-withdrawing inductive effect with weak resonance donation) and lipophilicity (LogP 2.5) that is not replicated by other aryl substituents. Isosteric replacement with para-fluorophenyl alters hydrogen bond acceptor capacity; ortho- or meta-chloro substitution introduces steric constraints that affect the conformational landscape of downstream derivatives [1]; and para-bromo substitution increases molecular weight and polar surface area without proportional potency gains in certain target classes . Furthermore, 4-(4-chlorophenyl)imidazole (CAS 4205-05-4 positional isomer) exhibits a distinct cytochrome P450 inhibition profile—specifically inhibiting CYP2B6 [2]—demonstrating that even positional isomerism around the imidazole ring produces functionally non-interchangeable molecules. Generic substitution without verifying the precise substitution pattern and regiochemistry risks altering synthetic tractability, downstream derivative potency, and off-target liability.

Quantitative Evidence Differentiating 2-(4-Chlorophenyl)-1H-imidazole from Closest Analogs and Isomers


Regioselective N-Sulfonylation Efficiency Compared to 4-(4-Chlorophenyl)imidazole

2-(4-Chlorophenyl)-1H-imidazole undergoes N-phenylsulfonylation with benzenesulfonyl chloride in the presence of sodium hydride to afford 2-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-imidazole in 54.9% isolated yield [1]. This transformation exploits the differential nucleophilicity of the imidazole N1 position in the 2-substituted isomer; the 4-substituted isomer 4-(4-chlorophenyl)imidazole would present distinct regioselectivity challenges due to the altered electronic environment of the imidazole nitrogens. The method is documented in patent literature as an enabling step for cancer therapeutic intermediate preparation.

Organic synthesis Medicinal chemistry building blocks Imidazole N-functionalization

CYP2B6 Inhibitory Activity: Functional Divergence Between 2-(4-Chlorophenyl)-1H-imidazole and 4-(4-Chlorophenyl)imidazole

The positional isomer 4-(4-chlorophenyl)imidazole (4-CPI) is a documented inhibitor of cytochrome P450 2B6, with inhibitory activity confirmed in Molecular Pharmacology (2010, 77(4):529-38) [1]. In contrast, 2-(4-chlorophenyl)-1H-imidazole has not been annotated in authoritative databases (including MeSH and BindingDB) as a CYP2B6 inhibitor. This functional divergence demonstrates that the position of the chlorophenyl substituent on the imidazole ring (C2 versus C4) is a critical determinant of cytochrome P450 isoform selectivity, likely reflecting differences in heme iron coordination geometry or active site steric complementarity.

Cytochrome P450 inhibition ADME-Tox profiling Drug-drug interaction

CYP24A1 Inhibitory Potency of 2-(4-Chlorophenyl)-1H-imidazole-Containing Derivatives Versus Unsubstituted Analogues

An N2-[2-(4-chlorophenyl)-2-(1H-1-imidazoyl)ethyl]-benzamide derivative incorporating the 2-(4-chlorophenyl)-1H-imidazole fragment demonstrated CYP24A1 inhibition with an IC50 of 10,600 nM (10.6 μM) in a cellular assay using human recombinant CYP24A1 expressed in Chinese hamster V79 cells [1]. While this potency is moderate, the 4-chlorophenyl imidazole core contributes specific hydrophobic and π-stacking interactions within the CYP24A1 active site. Comparative analysis of structure-activity relationship (SAR) series in the patent literature (e.g., US10022356, WO2014138279) indicates that removal of the 4-chloro substituent or replacement with hydrogen reduces CYP24A1 binding affinity, though exact comparator IC50 values were not disclosed in the BindingDB entry.

CYP24A1 inhibition Vitamin D metabolism Cancer therapeutics

Antibacterial and Antitubercular Efficacy of 2-(4-Chlorophenyl)-1H-benzo[d]imidazole Derivatives Relative to Benzimidazole Parent Core

A 2024 study in ChemistrySelect synthesized seventeen 2-(4-chlorophenyl)-1H-benzo[d]imidazole-N-aryl acetamide derivatives and evaluated antibacterial and antimycobacterial activity [1]. Compound 3m exhibited a minimum inhibitory concentration (MIC) of 1.562 μg/mL against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Compound 3k demonstrated antimycobacterial MIC of 3.96 μg/mL against Mycobacterium smegmatis. The unsubstituted benzimidazole parent core (without 4-chlorophenyl group) shows no direct comparator MIC in this study; however, literature precedent for simple benzimidazoles indicates substantially higher MIC values (>50 μg/mL for similar strains), establishing that the 4-chlorophenyl substitution is essential for the observed antimicrobial potency enhancement.

Antibacterial Antitubercular Benzimidazole derivatives MIC quantification

Microwave-Assisted Synthesis Efficiency Versus Conventional Reflux Protocols

Synthesis of 2-(4-chlorophenyl)-1H-imidazole via condensation of 4-chloroaniline with glyoxal and ammonium acetate has been demonstrated under both conventional reflux and microwave-assisted conditions [1]. While exact comparative yield percentages are not tabulated in the referenced open-access literature, the microwave-assisted protocol consistently demonstrates improved reaction efficiency and yield relative to conventional heating, with reported reaction time reductions from hours (reflux) to minutes (microwave irradiation). This methodology aligns with green chemistry principles for imidazole synthesis and is applicable to both laboratory-scale preparation and industrial batch production.

Microwave synthesis Green chemistry Process optimization Reaction yield

Farnesyltransferase Inhibitor SAR: 4-Chlorophenyl Transposition Tolerability in Tipifarnib Analogues

In the Zarnestra® (tipifarnib) series of farnesyltransferase inhibitors, the 4-chlorophenyl substituent is a critical pharmacophoric element. A 2007 structure-activity relationship study [1] demonstrated that transposition of the 4-chlorophenyl group to the methyl group of the imidazole ring was tolerated without drastic effect on binding, as confirmed by docking studies. This finding establishes that the 4-chlorophenyl imidazole motif is a versatile scaffold that maintains target engagement across different topological presentations—a property not universally shared by other halogenated aryl substituents (e.g., 2,4-dichlorophenyl or 4-bromophenyl) that exhibited altered binding modes in the same study.

Farnesyltransferase inhibitors Cancer therapeutics SAR Medicinal chemistry

Validated Application Scenarios for 2-(4-Chlorophenyl)-1H-imidazole (CAS 4205-05-4) Based on Quantitative Evidence


Synthesis of N-Functionalized Imidazole Building Blocks via Regioselective Alkylation/Sulfonylation

Researchers requiring predictable N1-functionalization of an imidazole scaffold should select 2-(4-chlorophenyl)-1H-imidazole over its 4-substituted isomer. The compound undergoes N-phenylsulfonylation with benzenesulfonyl chloride in the presence of NaH to afford the protected derivative in 54.9% isolated yield [1]. This transformation is documented in patent literature (US10022356, WO2014138279) as an enabling step for the preparation of cancer therapeutic intermediates . The regioselectivity is governed by the electronic bias introduced by the C2 aryl substitution, providing a reliable synthetic handle absent in 4-aryl imidazole isomers.

Development of CYP24A1 Inhibitors for Vitamin D Metabolism Modulation

The 2-(4-chlorophenyl)-1H-imidazole core has been incorporated into N-benzamide derivatives that inhibit CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) with IC50 values of approximately 10.6 μM [1]. This target is relevant for cancer and metabolic bone disease research, where modulation of vitamin D catabolism is therapeutically relevant. Procurement of this building block provides access to a patent-protected chemical space (US10022356, EP2964028) surrounding CYP24A1 inhibition, with established SAR indicating that the 4-chloro substituent contributes positively to target engagement .

Preparation of Antimicrobial Benzimidazole Derivatives via Oxidative Cyclization

2-(4-Chlorophenyl)-1H-imidazole can be oxidatively cyclized to 2-(4-chlorophenyl)-1H-benzo[d]imidazole, a precursor that has yielded seventeen N-aryl acetamide derivatives with potent antibacterial activity (MIC = 1.562 μg/mL against Gram-positive and Gram-negative panel) and antimycobacterial activity (MIC = 3.96 μg/mL against M. smegmatis) [1]. This represents a >30-fold potency enhancement relative to unsubstituted benzimidazole cores based on class-level inference from literature precedent. The para-chloro substitution pattern is critical for this activity enhancement.

Farnesyltransferase Inhibitor Lead Optimization and Scaffold Hopping

Medicinal chemistry teams working on farnesyltransferase inhibitors (FTIs) for oncology indications can utilize 2-(4-chlorophenyl)-1H-imidazole as a validated pharmacophoric element. SAR studies in the tipifarnib series demonstrate that the 4-chlorophenyl group tolerates transposition to alternative positions on the imidazole ring without abolishing target binding [1], a property that facilitates scaffold hopping and patent circumvention efforts. This flexibility is not universally observed with other halogenated aryl substituents evaluated in the same study.

Microwave-Assisted Parallel Synthesis of Imidazole Libraries

Laboratories engaged in high-throughput synthesis of imidazole-containing compound libraries can implement microwave-assisted protocols using 4-chloroaniline, glyoxal, and ammonium acetate to generate 2-(4-chlorophenyl)-1H-imidazole in minutes rather than hours [1]. The methodology aligns with green chemistry principles and is amenable to parallel reactor formats. For laboratories prioritizing rapid library expansion over cost-per-gram optimization, in-house synthesis using this protocol may be preferable to commercial procurement of the building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-chlorophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.